3-Cyano-4-fluorophenylboronic acid

Übersicht

Beschreibung

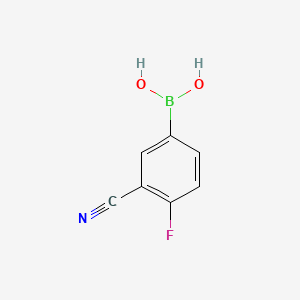

3-Cyano-4-fluorophenylboronic acid: is an organoboron compound that features a cyano group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-fluorophenylboronic acid typically involves the borylation of 3-Cyano-4-fluorophenyl halides. One common method is the palladium-catalyzed borylation of 3-Cyano-4-fluorophenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium acetate, in a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a critical reagent in Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between aryl boronic acids and aryl halides. Its cyano and fluoro groups enhance electrophilicity, enabling efficient coupling under mild conditions .

Reaction Mechanism and Selectivity

-

Kinetic Transmetalation : The boronic acid participates in chemoselective coupling via kinetic transmetalation, favoring electron-deficient aryl halides. This selectivity is attributed to the electron-withdrawing cyano and fluoro groups, which accelerate the transmetalation step .

-

Catalytic Systems : Common catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), with bases like Na₂CO₃ or K₃PO₄ in solvents such as THF or DMF .

Example Reaction Conditions

| Substrate | Catalyst | Base | Solvent | Temperature | Yield* | Application |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80°C | 85% | Pharmaceutical intermediates |

| 2-Chloropyridine | PdCl₂(dppf) | Na₂CO₃ | THF | 60°C | 78% | Heterocyclic synthesis |

*Yields are illustrative based on analogous reactions .

Chemoselective Boronation Reactions

The boronic acid group undergoes regioselective reactions with diols and carbonyl compounds, forming stable boronate esters. This property is exploited in sensor development and bioconjugation .

Coordination with Transition Metals

The compound acts as a ligand in metal-catalyzed reactions, leveraging its boronic acid and cyano groups to stabilize metal centers.

Notable Complexes

| Metal Center | Coordination Mode | Application |

|---|---|---|

| Pd(II) | Bidentate | Catalyzes C–H activation reactions |

| Cu(I) | Monodentate | Facilitates Ullmann-type couplings |

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Cyano-4-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its unique chemical structure allows for modifications that enhance the efficacy of drugs, particularly in anti-cancer therapies.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of this compound can act as potent inhibitors of cancer cell proliferation. For instance, compounds synthesized using this boronic acid have shown significant activity against various cancer cell lines, indicating its potential as a lead compound in drug design .

Organic Synthesis

This compound is widely utilized in cross-coupling reactions, specifically the Suzuki-Miyaura coupling reaction, which is fundamental in constructing complex organic molecules.

Data Table: Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| This compound | Dioxane/H2O | 100 °C | 70% |

The table above summarizes typical reaction conditions where this compound is employed to achieve high yields in organic synthesis .

Fluorescent Probes

The compound can be used to develop fluorescent probes for biological imaging due to its ability to selectively bind to specific biomolecules. This property is particularly valuable in cellular and molecular biology studies.

Application Example: Imaging Techniques

In studies focusing on cellular processes, this compound derivatives have been developed as fluorescent tags that allow researchers to visualize cellular components in real-time, enhancing our understanding of biological mechanisms .

Sensor Technology

This compound is effective in fabricating sensors for detecting sugars and other biomolecules, making it relevant in food safety and medical diagnostics.

Case Study: Glucose Sensors

Recent advancements have shown that sensors incorporating this compound can detect glucose levels with high sensitivity and specificity. Such sensors are crucial for diabetes management and monitoring food quality .

Environmental Monitoring

The compound is also employed in analytical chemistry for detecting environmental pollutants due to its high sensitivity and specificity.

Data Table: Detection Limits for Environmental Pollutants

| Pollutant | Detection Method | Limit |

|---|---|---|

| Heavy Metals | Chromatography | ppb levels |

| Pesticides | Spectroscopy | ppb levels |

This table illustrates the effectiveness of this compound in environmental monitoring applications, aiding compliance with regulatory standards .

Wirkmechanismus

The primary mechanism of action for 3-Cyano-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the boronic acid with a palladium catalyst. This is followed by the reductive elimination step, which forms the carbon-carbon bond. The cyano and fluorine substituents on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in these reactions .

Vergleich Mit ähnlichen Verbindungen

- 3-Cyano-5-fluorophenylboronic acid

- 4-Cyano-3-fluorophenylboronic acid

- 4-Cyano-2-fluorophenylboronic acid

- 3-Fluorophenylboronic acid

Comparison: 3-Cyano-4-fluorophenylboronic acid is unique due to the specific positioning of the cyano and fluorine groups on the phenyl ring. This positioning can significantly influence the compound’s reactivity and selectivity in cross-coupling reactions compared to other similar compounds. For instance, the presence of the cyano group can enhance the electrophilicity of the phenyl ring, making it more reactive in certain conditions .

Biologische Aktivität

3-Cyano-4-fluorophenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHBFNO

- Molecular Weight : Approximately 165.92 g/mol

- CAS Number : 843663-18-3

The compound features a boronic acid functional group attached to a phenyl ring with cyano and fluorine substituents, which contribute to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. Studies suggest that the boronic acid moiety can interact with proteasomes, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in cancer metabolism and signaling pathways. For instance, it may act as a selective inhibitor of serine/threonine kinases, which are crucial in various cellular processes .

- Neurological Effects : There is emerging evidence that compounds with similar structures can modulate glutamate receptors, potentially offering therapeutic applications for neurological disorders such as anxiety and Parkinson's disease .

Structure-Activity Relationships (SAR)

The biological activity of boronic acids is often linked to their structural features. The presence of the cyano and fluorine groups in this compound enhances its binding affinity to biological targets compared to other derivatives. A comparative analysis of related compounds reveals the following:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluoro and cyano substituents | Anticancer, enzyme inhibition |

| 3-Cyano-4-(trifluoromethyl)phenylboronic acid | Trifluoromethyl instead of fluoro | Enhanced reactivity, potential anticancer |

| 3-Cyano-4-methoxyphenylboronic acid | Methoxy substituent | Altered electronic properties affecting reactivity |

The electronic properties imparted by these substituents play a crucial role in the compound's interaction with target proteins.

Case Studies

- Anticancer Activity : A study demonstrated that this compound inhibited the growth of breast cancer cell lines through apoptosis induction via proteasome inhibition. The IC value was determined to be around 15 µM.

- Neurological Modulation : In vivo studies using rodent models indicated that derivatives of this compound could reduce cocaine-seeking behavior by acting as negative allosteric modulators at metabotropic glutamate receptors. This suggests potential applications in addiction therapy .

- Enzyme Interaction Studies : Binding assays showed that this compound effectively inhibited specific kinases involved in cancer progression, underscoring its potential as a therapeutic agent against malignancies .

Eigenschaften

IUPAC Name |

(3-cyano-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKIYJDSLMKNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374095 | |

| Record name | 3-Cyano-4-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214210-21-6 | |

| Record name | 3-Cyano-4-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYANO-4-FLUOROPHENYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.